Tetrachlorophthalic anhydride

描述

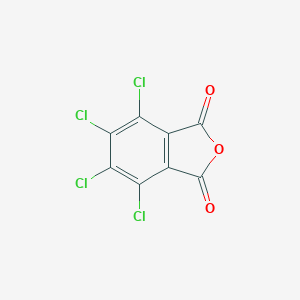

Structure

3D Structure

属性

IUPAC Name |

4,5,6,7-tetrachloro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8Cl4O3/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHHYELHRWCWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8Cl4O3, Array | |

| Record name | TETRACHLOROPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRACHLOROPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1374 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026102 | |

| Record name | Tetrachlorophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrachlorophthalic anhydride appears as odorless needle-like crystals or white powder. (NTP, 1992), Dry Powder, White odorless solid; [Hawley] Light gray crystalline solid; [Aldrich MSDS], WHITE POWDER. | |

| Record name | TETRACHLOROPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Isobenzofurandione, 4,5,6,7-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrachlorophthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/796 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRACHLOROPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1374 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

700 °F at 760 mmHg (sublimes) (NTP, 1992), 371 °C, SUBLIMES @ BOILING POINT; DECOMP IN HOT WATER | |

| Record name | TETRACHLOROPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRACHLOROPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRACHLOROPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1374 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

362 °C c.c. | |

| Record name | TETRACHLOROPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1374 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), SLIGHTLY SOLUBLE IN ETHER, SLIGHTLY SOL IN WATER, Solubility in water, g/100ml at 20 °C: 0.4 | |

| Record name | TETRACHLOROPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRACHLOROPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRACHLOROPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1374 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.49 at 527 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | TETRACHLOROPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

PRISMS, NEEDLES FROM SUBLIMATION, WHITE, FREE-FLOWING POWDER | |

CAS No. |

117-08-8 | |

| Record name | TETRACHLOROPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrachlorophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrachlorophthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRACHLOROPHTHALIC ANHYDRIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isobenzofurandione, 4,5,6,7-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrachlorophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrachlorophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACHLOROPHTHALIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76GLW0LBEK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRACHLOROPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRACHLOROPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1374 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

491 to 494 °F (NTP, 1992), 255-256.5 °C, 255 °C | |

| Record name | TETRACHLOROPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRACHLOROPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRACHLOROPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1374 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Tetrachlorophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachlorophthalic anhydride (B1165640) (TCPA) is a chlorinated derivative of phthalic anhydride. It serves as a crucial intermediate in the synthesis of a variety of organic compounds, including dyes, pigments, pesticides, and pharmaceuticals.[1] Furthermore, its high chlorine content makes it an effective reactive flame retardant in polymers such as polyesters and epoxy resins.[1][2] This guide provides a comprehensive overview of the fundamental chemical, physical, and toxicological properties of tetrachlorophthalic anhydride, complete with experimental protocols and mechanistic insights.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder or flake-like solid.[3][4] It is stable under normal conditions but is sensitive to moisture and air.[4][5] It reacts exothermically with water, a reaction that is accelerated by acids.[5] It is incompatible with strong oxidizing agents, acids, alcohols, amines, and bases.[5]

Identification and Structure

| Property | Value | Reference(s) |

| IUPAC Name | 4,5,6,7-tetrachloro-2-benzofuran-1,3-dione | [6] |

| Synonyms | TCPA, Tetrathal, Niagathal, 4,5,6,7-Tetrachloro-1,3-isobenzofurandione | [6] |

| CAS Number | 117-08-8 | [7] |

| Molecular Formula | C₈Cl₄O₃ | [7] |

| Molecular Weight | 285.90 g/mol | [7] |

| Canonical SMILES | C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OC2=O | [6] |

| InChI Key | AUHHYELHRWCWEZ-UHFFFAOYSA-N | [8] |

Physical Properties

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder or flakes | [3][4] |

| Odor | Odorless | [6] |

| Melting Point | 253-257 °C | [4][8] |

| Boiling Point | 371 °C | [4][8] |

| Density | 1.49 - 1.98 g/cm³ | [4][9] |

| Vapor Pressure | 0.16 mmHg at 145 °C | [8] |

| Flash Point | 360 °C (closed cup) | [8] |

| Water Solubility | Decomposes in water; 0.8 mg/L at 21 °C | [4][10] |

| Solubility in Organic Solvents | Slightly soluble in acetone, ether, benzene, chloroform (B151607) (heated), DMSO (heated), methanol (B129727) (slightly, heated). Soluble in dioxane. | [4][5][10] |

Synthesis and Purification

This compound is primarily synthesized through the chlorination of phthalic anhydride.[10] Several methods exist, with the direct chlorination in a solvent being a common approach.

Synthesis Workflow

References

- 1. T-cell activation | British Society for Immunology [immunology.org]

- 2. chemicalbook.com [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. inchem.org [inchem.org]

- 7. Airway Epithelial NF-κB Activation Promotes Allergic Sensitization to an Innocuous Inhaled Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical respiratory sensitization—Current status of mechanistic understanding, knowledge gaps and possible identification methods of sensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation of this compound | Semantic Scholar [semanticscholar.org]

- 10. guidechem.com [guidechem.com]

An In-depth Technical Guide to the Synthesis of Tetrachlorophthalic Anhydride from Phthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis of tetrachlorophthalic anhydride (B1165640) from phthalic anhydride. Tetrachlorophthalic anhydride is a crucial intermediate in the production of various fine chemicals, including pharmaceuticals, dyes, and flame retardants. This document details the core synthetic strategies, providing in-depth experimental protocols and quantitative data to support research and development in this area.

Introduction

This compound (TCPA) is commercially significant due to its applications as a reactive flame retardant and a precursor for pigments and other specialty chemicals.[1] The synthesis of TCPA from phthalic anhydride primarily involves the direct chlorination of the aromatic ring. This electrophilic substitution reaction can be achieved through several methods, each with distinct advantages and challenges related to reaction conditions, catalyst selection, and product purity.[1] The main synthetic routes include:

-

Direct Chlorination in a Solvent: Utilizing a solvent such as fuming sulfuric acid or chlorosulfonic acid with a catalyst.

-

Molten Phthalic Anhydride Chlorination: Conducting the chlorination in a molten state with the aid of a catalyst.

-

Gas-Phase Photochlorination: A method involving the reaction of phthalic anhydride vapor with chlorine gas under irradiation.

This guide will delve into the specifics of these methods, offering detailed experimental procedures and comparative data.

Synthesis Methodologies and Experimental Protocols

Direct Chlorination in a Solvent

This is a widely employed method for the synthesis of this compound, which can be further categorized by the solvent and catalyst system used.

This method involves the chlorination of phthalic anhydride in fuming sulfuric acid with iodine as a catalyst. The reaction proceeds through the electrophilic substitution of hydrogen atoms on the phthalic anhydride ring with chlorine.

Experimental Protocol:

-

In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, place 1.0 mole of phthalic anhydride and 600 ml of 60% fuming sulfuric acid.[2]

-

Add 2.12 moles of iodine to the mixture in portions.[2]

-

Heat the reaction mixture cautiously to 45–50°C to initiate the reaction.[2]

-

Once the initial reaction subsides, gradually increase the temperature to 65°C and continue heating until the reaction ceases.[2]

-

Introduce a steady stream of dry chlorine gas into the reaction mixture.

-

Maintain the reaction temperature at 150°C for 16 hours.[1]

-

After the reaction is complete, cool the mixture and pour it into a beaker of ice water.

-

Filter the resulting precipitate, wash with a sodium bisulfite solution to remove excess iodine, and then with water.[2]

-

Dry the crude product to obtain this compound. The mother liquor can be recycled.[1]

A similar process using fuming sulfuric acid and an iodine catalyst at temperatures of 45°C, 60°C, and 160°C for ten hours has been reported to yield this compound in 98% yield with 98.5% purity.[3]

This method utilizes chlorosulfonic acid as the solvent and iodine trichloride (B1173362) (or compounds that form it in situ, like iodine) as the catalyst.[4]

Experimental Protocol:

-

In a series of two or three reactors, charge the first reactor with 3 moles of phthalic anhydride and 9.45 moles of chlorosulfonic acid.[4]

-

Add iodine to the first reactor, which will be converted to iodine (III) chloride during the reaction.[4]

-

Heat the reactor to a temperature between 100°C and 140°C.[4]

-

Introduce chlorine gas and a suspension of iodine (III) chloride in chlorosulfonic acid into the first reactor.[4]

-

Pass the off-gases through the subsequent reactors to ensure complete reaction.[4]

-

Continue the chlorination until the conversion to this compound is complete (approximately 13-27 hours depending on the setup).[4]

-

The final product is obtained after workup, with reported yields of up to 95%.[4]

Molten Phthalic Anhydride Chlorination

This method avoids the use of strong acids as solvents and instead carries out the chlorination in molten phthalic anhydride with a suitable catalyst.

Experimental Protocol:

-

In a reaction vessel equipped with a reflux condenser and a chlorine delivery tube, melt 444 parts by weight of phthalic anhydride by heating to about 130°C.[5]

-

Add 20 parts by weight of finely-divided iron powder to the molten anhydride.[5]

-

Increase the temperature to approximately 240°C.[5]

-

To prevent the sublimation and solidification of phthalic anhydride in the condenser, add about 100 parts by weight of a high-boiling organic solvent such as tetrachloroethane or o-dichlorobenzene.[5]

-

Introduce chlorine gas at a rate of about 140 parts by weight per hour for about four hours while maintaining the temperature at 240°C.[5]

-

After the reaction, the solvent can be evaporated from the chlorinated product.[5]

Molybdenum and its chlorides are also effective catalysts for the molten-phase chlorination.

Experimental Protocol:

-

Add 1.4 g of molybdenum metal powder to 200 g of molten phthalic anhydride in a reaction tube with a fritted glass diffuser.

-

Introduce chlorine gas through the frit at a rate of 50-60 g per hour.

-

Gradually increase the temperature from 200°C to 270°C.

-

The reaction is typically complete in about ten hours.

-

The crude product can be purified to a melting point of 255.4°C.

Gas-Phase Photochlorination

This method offers a catalyst-free alternative, proceeding via a radical mechanism initiated by light.

Experimental Protocol:

-

Heat phthalic anhydride to between 200°C and 270°C to generate vapor.[6]

-

Preheat chlorine gas to 80°C to 250°C and bubble it through the molten phthalic anhydride.[6]

-

Pass the vapor mixture of phthalic anhydride and chlorine into a heated quartz reaction chamber.[6]

-

Irradiate the reaction chamber with an ultraviolet (UV) lamp to initiate the photochlorination.[6]

-

To produce this compound, a chlorine to phthalic anhydride ratio of at least 4:1, and preferably around 16:1, is required.[6]

-

The reaction temperature is maintained between 250°C and 400°C.[6]

-

The resulting product mixture is then cooled and fractionated to isolate this compound.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from the described synthesis methods for easy comparison.

Table 1: Reaction Conditions for this compound Synthesis

| Method | Solvent | Catalyst | Temperature (°C) | Reaction Time (hours) | Molar Ratio (PA:Solvent) |

| Solvent Method 1 | Fuming Sulfuric Acid | Iodine | 45-160 | 10-16 | Not specified |

| Solvent Method 2 | Chlorosulfonic Acid | Iodine Trichloride | 100-140 | 13-27 | 0.32:1 |

| Molten Method 1 | None (Tetrachloroethane added) | Iron Powder | ~240 | 4 | N/A |

| Molten Method 2 | None | Molybdenum | 200-270 | 10 | N/A |

| Gas-Phase Photochlorination | None (Vapor Phase) | None (UV Light) | 250-400 | Not specified | N/A (Cl2:PA ≥ 4:1) |

Table 2: Product Yield and Purity

| Method | Reported Yield (%) | Reported Purity/Melting Point (°C) |

| Solvent Method 1 | >80% - 98% | 98.5% |

| Solvent Method 2 | 95% | 255.5 - 256.5 |

| Molten Method 1 | Not specified | Not specified |

| Molten Method 2 | Not specified | 255.4 |

| Gas-Phase Photochlorination | Not specified | Not specified |

Visualization of Synthesis Pathways and Workflows

The following diagrams illustrate the chemical transformation and the general experimental workflow for the synthesis of this compound.

Caption: Chemical reaction for the synthesis of this compound.

Caption: General experimental workflow for this compound synthesis.

Purification of this compound

Crude this compound may contain impurities such as hexachlorobenzene (B1673134) (HCB) and iodotrichlorophthalic anhydrides, depending on the synthetic route.[7] Purification can be achieved by several methods:

-

Washing with a Chlorinated Solvent: The crude product can be washed with a chlorinated solvent like carbon tetrachloride at an elevated temperature (e.g., 80°C).[8] This process can effectively reduce the level of impurities like HCB.[8]

-

Decomposition of Impurities: In some cases, impurities can be decomposed by treating the crude product with chlorine gas in fuming sulfuric acid in the presence of an iodine catalyst.[7]

-

Recrystallization: Conventional recrystallization from a suitable solvent can also be employed to enhance the purity of the final product.

Conclusion

The synthesis of this compound from phthalic anhydride can be accomplished through various effective methods. The choice of a particular method will depend on factors such as the desired purity of the final product, the available equipment, and considerations regarding the use and disposal of corrosive solvents and catalysts. The solvent-based methods, particularly with chlorosulfonic acid and an iodine-based catalyst, appear to offer high yields and purity. The molten and gas-phase methods provide alternatives that avoid the use of strong acid solvents. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and optimizing a synthetic strategy that best suits their specific needs.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. DE1934174A1 - this compound manufacture- - ing process - Google Patents [patents.google.com]

- 5. US2460564A - Chlorination of phthalic anhydride - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. US6528663B1 - Methods for the preparation of 4-chlorophthalic anhydride - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Role of Tetrachlorophthalic Anhydride in Polymer Chemistry: A Technical Guide

Introduction

Tetrachlorophthalic anhydride (B1165640) (TCPA), a chlorinated derivative of phthalic anhydride, is a versatile and reactive molecule that plays a significant role in polymer chemistry. Its chemical structure, featuring a stable aromatic ring heavily substituted with chlorine atoms and a reactive anhydride group, imparts unique properties to polymers. This technical guide provides an in-depth exploration of TCPA's synthesis, its multifaceted roles as a monomer, curing agent, and flame retardant, and the resulting polymer characteristics. This document is intended for researchers, scientists, and professionals in polymer science and material development.

Synthesis of Tetrachlorophthalic Anhydride

This compound is primarily synthesized through the direct chlorination of phthalic anhydride. This electrophilic substitution reaction is typically carried out in a solvent such as chlorosulfonic acid or fuming sulfuric acid, with a catalyst like iodine or iodine chloride.[1][2]

The general synthesis process involves dissolving phthalic anhydride in the solvent, adding the catalyst, and then introducing dry chlorine gas while controlling the reaction temperature, often between 60-170°C.[1] The reaction releases hydrogen chloride gas, which is typically absorbed. The process yields this compound, which can then be purified.

TCPA as a Reactive Flame Retardant

One of the most critical industrial applications of TCPA is as a reactive flame retardant. It is incorporated directly into the polymer backbone, which prevents it from leaching out over time, a common issue with additive flame retardants. The high chlorine content (approximately 49.5% by weight) is key to its flame retardant efficacy.

Mechanism of Flame Retardancy When a polymer containing TCPA is exposed to high heat, it decomposes. This decomposition releases chlorine radicals and hydrogen chloride (HCl) gas.

-

Gas Phase Inhibition: The released HCl acts as a radical scavenger in the gas phase (the flame). It interferes with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the combustion chain reaction, effectively quenching the flame.

-

Condensed Phase Charring: The presence of the aromatic, chlorine-rich structure of TCPA promotes the formation of a stable char layer on the polymer surface. This char layer acts as an insulating barrier, limiting the heat transfer to the underlying material and restricting the release of flammable volatile gases.

Performance Data The effectiveness of TCPA as a flame retardant is quantified using standard tests such as the Limiting Oxygen Index (LOI) and UL 94 vertical burn test. Generally, incorporating TCPA increases the LOI value and helps the material achieve a better UL 94 rating. Brominated flame retardants like tetrabromophthalic anhydride (TBPA) are often more effective than their chlorinated counterparts on a weight basis, but TCPA provides a cost-effective solution with good performance.[3]

| Polymer System | Flame Retardant | Loading (wt%) | LOI (%) | UL 94 Rating | Reference |

| Unsaturated Polyester (B1180765) | None | 0 | ~19-21 | HB | Generic Value |

| Unsaturated Polyester | TCPA | 15-25 | 28-32 | V-0 / V-1 | [4] |

| Polyethylene (LDPE) | None | 0 | ~17-18 | HB | [5] |

| Polyethylene (LDPE) | Halogenated FR (general) | 15-30 | 25-30 | V-0 / V-2 | [6] |

Table 1: Representative Flame Retardancy Performance Data. (Note: Specific values can vary significantly based on the full formulation, including synergists like antimony trioxide, and the base polymer.)

TCPA as a Monomer in Polymer Synthesis

The anhydride functionality of TCPA allows it to act as a monomer in polycondensation reactions to produce polyesters and polyimides.

Polyesters

TCPA reacts with diols or polyols at elevated temperatures to form unsaturated or saturated polyester resins. The inclusion of the TCPA moiety in the polyester backbone provides inherent flame retardancy and can enhance thermal stability and chemical resistance.[7]

Typical Reaction: this compound + Diol (e.g., Propylene (B89431) Glycol) → Polyester + Water

The properties of the resulting polyester, such as its glass transition temperature (Tg) and mechanical strength, are influenced by the choice of the co-monomers (other anhydrides like maleic or phthalic anhydride) and the glycols used.[8][9]

| Property | Polyester without TCPA | Polyester with TCPA |

| Glass Transition Temp. (Tg) | Varies widely (e.g., 50-100 °C) | Generally higher |

| Thermal Stability (TGA) | Lower onset of degradation | Higher onset of degradation |

| Flame Retardancy (LOI) | Low (~19-21%) | Significantly higher (>28%) |

| Mechanical Properties | Flexible to Rigid | Generally more rigid and brittle |

Table 2: General Property Comparison for TCPA-based Polyesters.

Polyimides

Polyimides are a class of high-performance polymers known for their exceptional thermal stability.[10] TCPA can be used as a dianhydride monomer, reacting with various aromatic diamines in a two-step process to synthesize polyimides.

-

Poly(amic acid) formation: The diamine reacts with TCPA in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor.

-

Imidization: The poly(amic acid) is then converted to the final polyimide through thermal or chemical cyclodehydration, which removes water and forms the stable imide ring.

The rigid and halogenated structure of TCPA can lead to polyimides with very high glass transition temperatures and excellent thermal stability, although potentially at the cost of some processability and flexibility compared to polyimides made from more flexible anhydrides.[11]

| Property | Typical Aromatic Polyimide | Potential TCPA-based Polyimide |

| Glass Transition Temp. (Tg) | 250-400 °C | > 300 °C |

| 5% Weight Loss Temp. (TGA) | > 500 °C | > 500 °C |

| Tensile Strength | 90-140 MPa | Potentially higher stiffness, lower elongation |

| Solubility | Often insoluble | May have limited solubility |

Table 3: Expected Property Trends for TCPA-based Polyimides.[12][13]

TCPA as a Curing Agent for Epoxy Resins

Anhydrides are a major class of curing agents (hardeners) for epoxy resins, used in applications requiring high thermal and chemical resistance, such as electrical potting and composites.[14] TCPA serves as an effective, albeit specialized, anhydride hardener.

Curing Mechanism The curing reaction requires an initiator with a hydroxyl group (e.g., trace water, or an added alcohol) and is accelerated by catalysts like tertiary amines. The reaction proceeds through the opening of the anhydride ring by a hydroxyl group, forming a carboxylic acid. This acid then reacts with an epoxy group, creating an ester linkage and a new secondary hydroxyl group, which can then react with another anhydride molecule. This chain reaction builds a dense, cross-linked thermoset network.[15]

Properties of Cured Resins Curing with TCPA imparts flame retardancy and high thermal stability to the final epoxy product. A study involving curing a tetrafunctional cardo epoxy resin with various anhydrides showed that TCPA resulted in a gel time of 40-105 minutes at 120°C.[2] The final properties depend heavily on the epoxy resin structure, the A/E (anhydride/epoxy) ratio, and the cure schedule.[8]

| Property | Amine-Cured Epoxy (General) | Anhydride-Cured Epoxy (TCPA) |

| Cure Temperature | Ambient to Moderate Heat | Elevated Heat Required |

| Glass Transition Temp. (Tg) | 90 - 180 °C | Often > 150 °C |

| Thermal Stability | Good | Excellent |

| Flame Retardancy | Poor (unless modified) | Inherent, Good to Excellent |

| Mechanical Properties | Tough and Strong | High Modulus, Potentially Brittle |

| Gel Time | Short | Long (e.g., 40-105 min @ 120°C)[2] |

Table 4: General Comparison of Curing Agents for Epoxy Resins.

Experimental Protocols

Protocol 1: Synthesis of a Flame-Retardant Unsaturated Polyester Resin

-

Apparatus Setup: Assemble a four-neck round-bottom flask with a mechanical stirrer, a thermometer, a nitrogen inlet, and a condenser with a collection flask for the water distillate.

-

Charging Reactants: To the flask, add the diol(s) (e.g., propylene glycol). Begin stirring and purge the system with nitrogen.

-

Heating and Addition: Heat the glycol to approximately 100°C. Sequentially add this compound (TCPA) and any other anhydrides (e.g., maleic anhydride, phthalic anhydride). Add a polymerization inhibitor (e.g., hydroquinone) at ~0.02 wt%.

-

Polycondensation: Slowly raise the temperature to 190-210°C. Water will begin to distill off as a byproduct of the esterification reaction.

-

Monitoring: Periodically take samples to measure the acid value. Continue the reaction until the target acid value (e.g., < 30 mg KOH/g) is reached.

-

Cooling and Dilution: Cool the reactor to ~150°C. Add a reactive diluent (e.g., styrene) containing an inhibitor to adjust the viscosity and obtain the final liquid resin.

-

Curing: The resin can be cured at room temperature by adding a catalyst (e.g., methyl ethyl ketone peroxide) and an accelerator (e.g., cobalt octoate).[8]

Protocol 2: Curing an Epoxy Resin with TCPA

-

Material Preparation: Preheat the epoxy resin (e.g., a standard Bisphenol A diglycidyl ether, DGEBA) to 50-60°C to reduce its viscosity.

-

Mixing: In a separate container, melt the TCPA (if solid) and mix it with the preheated epoxy resin at the desired stoichiometric ratio (often expressed as parts of hardener per hundred parts of resin, phr). The optimal anhydride-to-epoxy equivalent ratio is often slightly less than 1.0 (e.g., 0.85-0.95).

-

Accelerator Addition: Add a small amount of accelerator (e.g., 0.5-2.0 phr of a tertiary amine like benzyldimethylamine, BDMA) to the mixture.

-

Degassing: Thoroughly mix all components and degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

-

Curing: Pour the mixture into a preheated mold. Cure the system using a multi-stage thermal cycle. A typical cycle might be 2 hours at 120°C followed by a post-cure of 2-4 hours at 150-180°C to ensure complete cross-linking and development of final properties.[2][15]

Protocol 3: Synthesis of a Polyimide Film from TCPA

-

Apparatus: Use a dry three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet.

-

Diamine Dissolution: Add the aromatic diamine (e.g., 4,4'-oxydianiline, ODA) to the flask, followed by an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc). Stir under a nitrogen atmosphere until the diamine is fully dissolved.

-

Poly(amic acid) Synthesis: Gradually add an equimolar amount of TCPA powder to the solution. The reaction is exothermic and the viscosity will increase significantly. Continue stirring at room temperature for 12-24 hours to form the poly(amic acid) (PAA) solution.

-

Film Casting: Cast the viscous PAA solution onto a clean glass plate using a doctor blade to create a film of uniform thickness.

-

Thermal Imidization: Place the glass plate in a programmable vacuum oven. Cure the film using a staged heating program, for example: 80°C for 1 hour (to slowly remove the solvent), then ramp up to 150°C, 250°C, and finally 300-350°C, holding at each stage to complete the imidization process and remove water.

-

Film Removal: After cooling, the final polyimide film can be removed from the glass substrate, often by immersion in water.[1][16]

Protocol 4: Standard Flame Retardancy Tests

UL 94 Vertical Burn Test (based on ASTM D3801)

-

Specimen: A rectangular bar (typically 125 mm x 13 mm) of specified thickness.

-

Procedure:

-

Mount the specimen vertically.

-

Apply a calibrated flame to the bottom edge for 10 seconds and then remove. Record the afterflame time (t1).

-

Immediately reapply the flame for another 10 seconds and remove. Record the second afterflame time (t2) and any afterglow time.

-

Note if any flaming drips ignite a cotton patch placed below the specimen.

-

-

Classification: Materials are classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and dripping behavior of a set of five specimens. V-0 is the highest rating (most flame-retardant).[17][18]

Limiting Oxygen Index (LOI) (based on ASTM D2863)

-

Specimen: A small vertical strip of the material.

-

Procedure:

-

Place the specimen in a glass chimney.

-

Introduce a flowing mixture of oxygen and nitrogen from the bottom.

-

Ignite the top of the specimen.

-

Adjust the oxygen/nitrogen ratio until the minimum oxygen concentration that just sustains burning is found.

-

-

Result: The LOI is expressed as the percentage of oxygen in that mixture. A higher LOI value indicates better flame resistance.[19]

This compound is a highly functional building block in polymer chemistry. Its chlorinated aromatic structure and reactive anhydride group allow it to serve multiple roles: as a reactive flame retardant that enhances the fire safety of materials like unsaturated polyesters and epoxies; as a monomer for synthesizing high-performance, thermally stable polyesters and polyimides; and as a cross-linking hardener for creating durable epoxy thermosets. The incorporation of TCPA generally leads to polymers with increased rigidity, higher thermal stability, and excellent flame retardancy, making it a valuable component for developing materials intended for demanding applications.

References

- 1. benchchem.com [benchchem.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. scispace.com [scispace.com]

- 4. Preparation of highly efficient flame retardant unsaturated polyester resin by exerting the fire resistant effect in ga… [ouci.dntb.gov.ua]

- 5. boa.unimib.it [boa.unimib.it]

- 6. fire.tc.faa.gov [fire.tc.faa.gov]

- 7. epotek.com [epotek.com]

- 8. azom.com [azom.com]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of Polyimide from Diamine Containing 4-tert-Butyl Group -Elastomers and Composites | Korea Science [koreascience.kr]

- 12. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 13. commons.und.edu [commons.und.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. tri-iso.com [tri-iso.com]

- 16. benchchem.com [benchchem.com]

- 17. protolabs.com [protolabs.com]

- 18. UL 94 flammability rating for adhesives and encapsulants - GA Lindberg [galindberg.se]

- 19. specialchem.com [specialchem.com]

A Technical Guide to the Synthesis and Applications of Tetrachlorophthalic Anhydride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Tetrachlorophthalic anhydride (B1165640) (TCPA) is a versatile chemical intermediate with a wide range of applications spanning from industrial polymers to specialized pharmaceuticals. This technical guide provides an in-depth overview of the synthesis of TCPA and its key derivatives, detailed experimental protocols, and a summary of their applications with a focus on areas relevant to drug development and life sciences research.

Synthesis of Tetrachlorophthalic Anhydride (TCPA)

This compound is primarily synthesized through the direct chlorination of phthalic anhydride or the oxidation of tetrachloro-o-xylene. The choice of method often depends on the desired purity, scale of production, and available starting materials.

Direct Chlorination of Phthalic Anhydride

This method involves the electrophilic substitution of hydrogen atoms on the aromatic ring of phthalic anhydride with chlorine. The reaction is typically carried out in the presence of a catalyst and a solvent.

Experimental Protocol: Synthesis of TCPA by Direct Chlorination [1][2]

-

Materials: Phthalic anhydride, chlorosulfonic acid, iodine chloride (or molybdenum or iodine as a catalyst), chlorine gas.

-

Procedure:

-

In a reactor equipped with a stirrer, condenser, and a gas inlet, dissolve phthalic anhydride in chlorosulfonic acid. The molar ratio of phthalic anhydride to chlorosulfonic acid can range from approximately 1:2 to 1:15.[1][2]

-

Add the catalyst (e.g., iodine chloride, in a molar ratio of 0.01-0.25 to phthalic anhydride).[1]

-

Heat the mixture to a temperature between 60°C and 170°C.[1]

-

Introduce dry chlorine gas into the reactor. The reaction releases hydrogen chloride gas, which should be neutralized in a scrubber.

-

The reaction is carried out under normal pressure.

-

After the reaction is complete (monitored by appropriate analytical techniques), the solvent and catalyst can be recovered by distillation.

-

The resulting crude this compound is then purified by washing and drying.

-

A yield of up to 95% with high purity can be achieved using this method.[2]

Oxidation of Tetrachloro-o-xylene

An alternative route to TCPA involves the oxidation of 3,4,5,6-tetrachloro-o-xylene.

Experimental Protocol: Synthesis of TCPA by Oxidation [3]

-

Materials: 3,4,5,6-tetrachloro-o-xylene, chlorosulfonic acid, iodine, and a mixed metal oxide catalyst (e.g., V₂O₅-TiO₂-WO₃).

-

Procedure:

-

In a high-temperature kettle, combine 3,4,5,6-tetrachloro-o-xylene, chlorosulfonic acid, and iodine.

-

The gas-phase oxidation is carried out over a sintered V₂O₅-TiO₂-WO₃ catalyst.

-

The reaction temperature is maintained between 360°C and 400°C.

-

The space velocity is kept in the range of 4800-8400 s⁻¹.

-

Synthesis of this compound Derivatives

The reactivity of the anhydride group in TCPA allows for the synthesis of a wide variety of derivatives, including imides, esters, and amides. These derivatives form the basis for many of its applications.

Synthesis of N-Substituted Tetrachlorophthalimides

N-substituted tetrachlorophthalimides are an important class of derivatives with applications in materials science and medicinal chemistry. They are typically synthesized by the condensation of TCPA with a primary amine.

Experimental Protocol: Synthesis of N-Methyl Tetrachlorophthalimide

-

Materials: this compound, methylamine (B109427) (40% solution in water), glacial acetic acid.

-

Procedure:

-

Suspend this compound (4.37 mol) in glacial acetic acid (3.0 L) in a 5 L 3-neck flask equipped with a condenser and mechanical stirrer.

-

Add methylamine solution (5.0 mol) over 3 minutes. An exothermic reaction will increase the temperature to approximately 55°C.

-

Heat the reaction mixture to a mild reflux (110-113°C) for 5 hours.

-

After cooling to ambient temperature, collect the product by filtration on a sintered funnel.

-

Wash the product with acetic acid (500 mL).

-

Dry the product at 40-50°C under high vacuum to a constant weight. This protocol affords a near-quantitative yield (99%) of white crystalline N-methyl tetrachlorophthalimide.

-

Experimental Protocol: Synthesis of Borylated 2,3,4,5-Tetrachlorophthalimide [4]

-

Materials: this compound, 3-(aminomethyl)phenylboronic acid pinacol (B44631) ester hydrochloride, triethylamine (B128534), N,N-dimethylformamide (DMF).

-

Procedure:

-

Stir this compound (1.558 mmol) and 3-(aminomethyl)phenylboronic acid pinacol ester hydrochloride (1.309 mmol) in DMF (8 mL) until dissolved.

-

Add triethylamine (3.245 mmol) dropwise to the reaction mixture. A white precipitate will form.

-

Heat the stirring reaction mixture to 85°C.

-

After 48 hours, proceed with product isolation and purification.

-

This method provides a route to functionalized tetrachlorophthalimides with potential applications in boron neutron capture therapy and as glycosidase inhibitors.[4]

Synthesis of this compound-Based Dyes

TCPA is a precursor for the synthesis of certain dyes, such as Solvent Red EG.[3]

Experimental Protocol: Synthesis of Solvent Red EG [3]

-

Materials: this compound, 1,8-diaminonaphthalene (B57835), o-dichlorobenzene, glacial acetic acid.

-

Procedure:

-

Combine this compound (26.5g), 1,8-diaminonaphthalene (15g), o-dichlorobenzene (235g), and glacial acetic acid (5g) in a reaction vessel.

-

Stir the mixture at 200 rpm and heat to 115°C for 4 hours.

-

The product can be isolated and purified to yield Solvent Red EG with a synthesis yield of 98.03%.[3]

-

Applications of this compound and its Derivatives

The applications of TCPA and its derivatives are diverse, ranging from industrial uses to specialized roles in agriculture and medicine.

Industrial Applications

-

Flame Retardants: TCPA is widely used as a reactive flame retardant in polymers such as unsaturated polyesters and epoxy resins.[3]

-

Dyes and Pigments: It serves as a key intermediate in the synthesis of various dyes and pigments.[5]

-

Plasticizers: TCPA derivatives can be used as plasticizers.[5]

Agrochemical Applications

Derivatives of TCPA are explored for their potential as pesticides. The synthesis of intermediates from TCPA for agrochemicals like 2,4,5-trifluorobenzoic acid highlights its importance in this sector.[6]

Pharmaceutical and Drug Development Applications

The rigid, planar structure of the tetrachlorophthalimide core makes it an attractive scaffold for the design of biologically active molecules.

-

Anticancer Agents: Borylated derivatives of 2,3,4,5-tetrachlorophthalimide have shown good to weak potencies in the inhibition of glycosidases and are being investigated for their anticancer properties, particularly in the context of Boron Neutron Capture Therapy.[4] Some phthalimide (B116566) derivatives have been shown to induce apoptosis in cancer cells.[7]

-

Kinase Inhibitors: Phthalic-based derivatives have been designed as potential inhibitors of protein kinases such as EGFR, HER2, and VEGFR-2, which are important targets in cancer therapy.[8][9]

-

Apoptosis Induction: Certain phthalimide derivatives have been found to induce apoptosis through the intrinsic pathway, which involves the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, as well as the activation of caspases.[7] While not directly demonstrated for TCPA derivatives, this provides a strong rationale for investigating their pro-apoptotic potential.

Quantitative Data Summary

| Compound | Synthesis Method | Yield (%) | Melting Point (°C) | Biological Activity (IC₅₀) | Reference |

| This compound | Direct Chlorination | 95 | 255.5 - 256.5 | - | [2] |

| N-Methyl Tetrachlorophthalimide | Condensation with Methylamine | 99 | - | - | |

| Solvent Red EG | Condensation with 1,8-diaminonaphthalene | 98.03 | - | - | [3] |

| Borylated Tetrachlorobenzamides | Multi-step synthesis from TCPA | - | - | 74.7–870 μM (Glycosidase inhibition) | [4] |

| Phthalic-based Kinase Inhibitor (Compound 5) | Multi-step synthesis | - | - | 3.42 µM (K562), 7.04 µM (HL-60), 4.91 µM (MCF-7), 8.84 µM (HepG2) | [8] |

Visualizations

Logical Relationship: Synthesis of TCPA Derivatives

Caption: General reaction pathways for the synthesis of key derivatives from this compound.

Experimental Workflow: Synthesis and Purification of TCPA

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Signaling Pathway: Potential Mechanism of Action for Phthalimide Derivatives in Cancer Cells

Caption: A potential intrinsic apoptotic pathway that may be modulated by bioactive phthalimide derivatives.

References

- 1. CN1059335A - The synthetic method of this compound - Google Patents [patents.google.com]

- 2. DE1934174A1 - this compound manufacture- - ing process - Google Patents [patents.google.com]

- 3. guidechem.com [guidechem.com]

- 4. Borylated 2,3,4,5-Tetrachlorophthalimide and Their 2,3,4,5-Tetrachlorobenzamide Analogues: Synthesis, Their Glycosidase Inhibition and Anticancer Properties in View to Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - High Quality at Best Price [hrameshkumar.com]

- 6. americanlaboratory.com [americanlaboratory.com]

- 7. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Tetrachlorophthalic Anhydride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of tetrachlorophthalic anhydride (B1165640) (TCPA), a compound of significant interest in various industrial and research applications, including as a flame retardant and an intermediate in the synthesis of dyes and pharmaceuticals.[1] Understanding its solubility in common organic solvents is critical for process development, purification, and formulation.

Quantitative Solubility Data

Precise quantitative solubility data for tetrachlorophthalic anhydride across a wide range of organic solvents is not extensively documented in publicly available literature. However, based on qualitative descriptions and data for related compounds, the following tables summarize the available information. It is generally observed that the solubility of solids, like TCPA, increases with temperature.

Table 1: Aqueous Solubility of this compound

| Solvent | Temperature (°C) | Solubility |

| Water | 21 | 0.8 mg/L[2] |

Table 2: Qualitative and Semi-Quantitative Solubility of this compound in Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility | Notes |

| Ethers | Diethyl Ether | Slightly Soluble[3] to Insoluble[4] | Contradictory reports exist. |

| 1,4-Dioxane | Soluble[4] | - | |

| Ketones | Acetone | Slightly Soluble | - |

| Halogenated Hydrocarbons | Chloroform | Soluble (used for crystallization)[2] | Solubility increases with heat.[2] |

| Aromatic Hydrocarbons | Benzene | Soluble (used for crystallization)[2] | - |

| Alcohols | Methanol | Slightly Soluble (when heated)[2] | - |

| Other | Dimethyl Sulfoxide (DMSO) | Soluble (when heated)[2] | - |

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent, based on the widely accepted shake-flask method.[5][6]

2.1. Materials and Equipment

-

This compound (high purity, >98%)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Analytical balance

-

Constant temperature orbital shaker or water bath

-

Centrifuge capable of temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Tightly seal the vial and place it in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.[7]

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vial at a controlled temperature for a specified time (e.g., 15 minutes at 10,000 rpm).[5]

-

Alternatively, carefully filter an aliquot of the supernatant through a syringe filter.[5] It is crucial to pre-saturate the filter with the solution to avoid loss of the analyte due to adsorption.

-

-

Sample Analysis:

-

Carefully transfer a precise volume of the clear, saturated solution into a volumetric flask and dilute with the solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.[8] A calibration curve should be prepared using standard solutions of known concentrations.

-

2.3. Data Analysis

The solubility is calculated from the measured concentration in the saturated solution, taking into account the dilution factor, and is typically expressed in units of g/100 mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

- 1. Understanding Phthalic Anhydride Solubility: Key Factors - TAINUO CHEMICAL [sinotainuo.com]

- 2. This compound | 117-08-8 [chemicalbook.com]

- 3. This compound | C8Cl4O3 | CID 8326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.astm.org [store.astm.org]

- 5. enamine.net [enamine.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. This compound - analysis - Analytice [analytice.com]

CAS number and molecular structure of Tetrachlorophthalic anhydride.

An In-depth Technical Guide to Tetrachlorophthalic Anhydride (B1165640)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachlorophthalic anhydride (TCPA) is a chlorinated derivative of phthalic anhydride.[1] It is a versatile organic compound that serves as a crucial intermediate and building block in a wide array of chemical syntheses.[2] This technical guide provides a comprehensive overview of its chemical and physical properties, molecular structure, synthesis, applications, and detailed experimental protocols. Its primary industrial significance lies in its use as a reactive flame retardant and as a precursor for the synthesis of dyes, pigments, pharmaceuticals, and pesticides.[2][3]

Chemical and Physical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 117-08-8 | [1][4][5] |

| Molecular Formula | C₈Cl₄O₃ | [1][4] |

| Molecular Weight | 285.90 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder or flakes | [1][3] |

| Melting Point | 253-257 °C | [1][6] |

| Boiling Point | 371 °C | [1][6] |

| Flash Point | 362 °C | [1] |

| Density | 1.49 g/cm³ | [1] |

| Vapor Pressure | 0.16 mmHg (at 145 °C) | [1][7] |

| Water Solubility | 0.8 mg/L (at 21 °C) | [1] |

| Solubility | Slightly soluble in ether; slightly soluble in water; soluble in heated chloroform (B151607), DMSO, and methanol. | [1][3] |

| EINECS Number | 204-171-4 | [1][5] |

Molecular Structure

This compound is a cyclic dicarboxylic anhydride with four chlorine atoms attached to the benzene (B151609) ring.[1] The structure consists of a five-membered anhydride ring fused to a tetrachlorinated benzene ring.

Caption: Molecular structure of this compound.

Synthesis

The primary method for synthesizing this compound is through the chlorination of phthalic anhydride.[8] This electrophilic substitution reaction can be carried out using various chlorinating agents and catalysts. One common laboratory and industrial method involves the use of fuming sulfuric acid or chlorosulfonic acid as a solvent and a catalyst such as iodine or a Lewis acid.[8][9]

Caption: Synthesis of this compound from Phthalic anhydride.

Applications

This compound has a broad range of applications across various industries:

-

Flame Retardant: It is extensively used as a reactive flame retardant in the manufacturing of epoxy resins, plastics, textiles, and paper.[2][3]

-

Chemical Intermediate: It serves as a vital intermediate in the synthesis of:

-

Dyes and Pigments: Notably in the production of phthalocyanine (B1677752) green pigments.[2][10]

-

Pharmaceuticals: Used in the synthesis of certain active pharmaceutical ingredients.[1][3]

-

Pesticides: An intermediate for producing fungicides like Fthalide.[3][10]

-

Plasticizers: Employed in the creation of flame-retardant plasticizers.[3][10]

-

-

Electronics: It finds use in electroplating and other applications within the electronics industry.[2][3]

Experimental Protocols

Synthesis of this compound via Chlorination of Phthalic Anhydride

This protocol is based on a method described for the industrial preparation of this compound.[11]

Materials:

-

Phthalic anhydride

-

Chlorosulfonic acid

-

Iodine (III) chloride (ICl₃) or a compound that yields it

-

Chlorine gas (Cl₂)

-

Reactor vessel equipped with a stirrer, gas inlet, and condenser

Procedure:

-

Preparation of the Reaction Mixture:

-

In a suitable reactor, prepare a molar solution of phthalic anhydride in chlorosulfonic acid. The molar ratio of phthalic anhydride to chlorosulfonic acid is preferably around 0.32:1.[11]

-

Add a catalytic amount of Iodine (III) chloride or a precursor.

-

-

Chlorination Reaction:

-

Reaction Monitoring and Completion:

-

The reaction can be carried out in a series of reactors, where the off-gases from the first reactor are passed into the subsequent ones to ensure complete utilization of chlorine.[11]

-

The reaction is considered complete when the conversion to this compound is maximized, which can be monitored by analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

-

Product Isolation and Purification:

-

Upon completion, the reaction mixture is cooled.

-

The crude this compound can be isolated by filtration.

-

The product can be purified by recrystallization from a suitable solvent like chloroform or benzene, followed by vacuum sublimation to obtain a high-purity product.[1] A reported yield for a similar process is 95% with a melting point of 255.5 - 256.5 °C.[11]

-

References

- 1. Cas 117-08-8,this compound | lookchem [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. hrameshkumar.com [hrameshkumar.com]

- 4. scbt.com [scbt.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. 四氯苯酐 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound 96 117-08-8 [sigmaaldrich.com]

- 8. Page loading... [wap.guidechem.com]

- 9. CN1059335A - The synthetic method of this compound - Google Patents [patents.google.com]

- 10. This compound Supplier, this compound Latest Price, CAS 117-08-8, Bulk Sales from China [chemball.com]

- 11. DE1934174A1 - this compound manufacture- - ing process - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Health and Safety of Tetrachlorophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical health and safety considerations for the handling and use of Tetrachlorophthalic anhydride (B1165640) (TCPA). The information herein is intended to equip laboratory and research personnel with the necessary knowledge to mitigate risks and ensure a safe working environment.

Hazard Identification and Classification

Tetrachlorophthalic anhydride is a chemical intermediate that presents several significant health hazards. It is classified as a substance that can cause serious eye damage, skin and respiratory sensitization, and is suspected of causing cancer. Furthermore, it may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[1][2]

GHS Hazard Statements:

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3]

-

H372/H373: Causes/May cause damage to organs through prolonged or repeated exposure.[1][2][3]

-

H410: Very toxic to aquatic life with long lasting effects.[1][2][3]

Toxicological Data Summary

Comprehensive toxicological studies have been conducted to determine the acute and chronic effects of this compound. The following tables summarize the key quantitative data.

Table 1: Acute Toxicity Data

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 15,800 mg/kg | [1][4] |

| LD50 | Rabbit | Dermal | > 5,000 mg/kg | [1][4] |

| LC50 | Rat | Inhalation | > 3,600 mg/m³/4h | [2] |

Table 2: Repeated Dose Toxicity

| Study Type | Species | Route | NOAEL | Findings | Reference |

| 13-Week Study | Mouse | Gavage | 1500 mg/kg/day | No significant adverse effects observed. | [5] |

| 13-Week Study | Rat | Gavage | Not achieved (effects seen at lowest dose of 94 mg/kg/day) | Dose-dependent increases in kidney weights and renal tubule necrosis/dilation. | [5][6] |

Table 3: Carcinogenicity and Mutagenicity

| Assay | System | Result | Reference |

| Carcinogenicity | IARC Classification | Group 2B: Possibly carcinogenic to humans (for Hexachlorobenzene, a potential impurity) | [1] |

| Mutagenicity | Salmonella typhimurium (Ames test) | Negative | [7] |

| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) cells | Negative | [7] |

| Sister Chromatid Exchanges | Chinese Hamster Ovary (CHO) cells | Negative | [7] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of chemical hazards. While specific study reports for this compound often summarize findings, the methodologies generally follow established guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD). Below are representative protocols for assessing skin sensitization and eye irritation.

Skin Sensitization: Guinea Pig Maximization Test (GPMT) (based on OECD 406)

The Guinea Pig Maximization Test is a widely used method to assess the potential of a substance to cause skin sensitization.

Methodology:

-

Animal Selection: Healthy, young adult albino guinea pigs are used.

-

Induction Phase:

-

Intradermal Induction: On day 0, three pairs of intradermal injections are made in the shoulder region of the test animals. These include the test substance in a suitable vehicle, Freund's Complete Adjuvant (FCA), and the test substance emulsified in FCA.

-

Topical Induction: On day 7, the test substance, at a concentration that causes mild to moderate irritation, is applied to a filter paper patch and placed over the injection sites for 48 hours.

-

-

Challenge Phase:

-

On day 21, a non-irritating concentration of the test substance is applied topically to a naive site on the flank of both test and control animals.

-

-

Observation and Scoring: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to the control group. A substance is considered a sensitizer (B1316253) if a significantly higher proportion of test animals show a positive reaction compared to the controls.

Serious Eye Damage/Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test (based on OECD 437)

The BCOP assay is an in vitro method used to identify substances that have the potential to cause serious eye damage.

Methodology:

-

Tissue Preparation: Corneas are obtained from freshly enucleated bovine eyes from slaughterhouses. The corneas are mounted in a specialized holder, creating an anterior and posterior chamber.

-

Test Substance Application: The test substance is applied to the epithelial surface of the cornea for a defined period (e.g., 10 minutes for liquids).

-

Endpoint Measurement:

-

Opacity: The opacity of the cornea is measured using an opacitometer before and after exposure to the test substance.

-

Permeability: After the exposure period, the permeability of the cornea is assessed by applying sodium fluorescein (B123965) to the anterior chamber and measuring its passage into the posterior chamber using a spectrophotometer.

-

-

Data Analysis: An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values. This score is used to classify the substance's potential for causing severe eye damage.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or fumes.

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles and a face shield.[1]

-